tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

Descripción general

Descripción

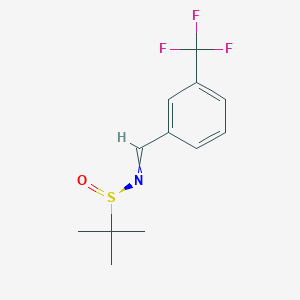

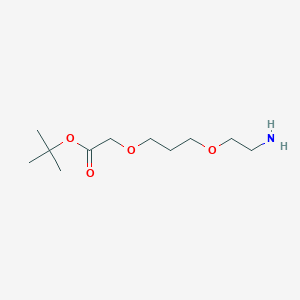

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate involves several steps. A typical procedure for the Ugi reaction, which is an iterative process, is used in the synthesis . The compound is also used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is C11H23NO4 . The InChI key is JRZMKPMLVHFHOR-UHFFFAOYSA-N .Chemical Reactions Analysis

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Aplicaciones Científicas De Investigación

Drug Development PROTAC Linker

The compound tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is used as a PEG-based PROTAC linker in drug development. PROTACs (proteolysis targeting chimeras) are a novel class of therapeutic agents that target disease-causing proteins for degradation. The linker plays a crucial role in connecting the protein-targeting ligand with the E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome .

Mecanismo De Acción

Target of Action

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

As a PROTAC linker, Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate forms a bridge between the target protein and the E3 ubiquitin ligase . This allows the ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . This mechanism allows for the selective removal of specific proteins from the cell.

Biochemical Pathways

The primary biochemical pathway involved in the action of Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins, influencing various cellular processes.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be expected to influence the bioavailability of the PROTAC. These properties would be influenced by factors such as the compound’s molecular weight (233.31 g/mol) and its physical form .

Result of Action

The result of the action of Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease.

Safety and Hazards

The safety information for tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) among others .

Propiedades

IUPAC Name |

tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZMKPMLVHFHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)

![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)